molecular formula C20H20N2O4S B2387867 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 942011-46-3

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2387867
CAS RN: 942011-46-3
M. Wt: 384.45
InChI Key: VGGQAUOSBTUDAB-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives . The presence of the allyl group suggests that an allylation reaction may be involved .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution due to the electron-rich nature of the thiazole ring .

Scientific Research Applications

Future Directions

Future research could focus on exploring the biological activity of this compound, given the known activities of benzothiazole derivatives. Additionally, studies could investigate the reactivity of the compound for potential use in organic synthesis .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-10-22-14-8-6-7-9-17(14)27-20(22)21-19(23)13-11-15(24-2)18(26-4)16(12-13)25-3/h5-9,11-12H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGQAUOSBTUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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